methyl 3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can then be further modified to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: SnCl₂, iron powder
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amino group.
Scientific Research Applications
Methyl 3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Methyl 3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Methyl 3-amino-2-thiophene carboxylate: Known for its use in organic synthesis and as an intermediate in the production of pharmaceuticals.
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Used in organic synthesis and photochemical research.
Methyl 3-[(chlorosulfonyl)methyl]thiophene-2-carboxylate: Utilized in various chemical reactions and as a reagent in organic synthesis.
Properties
Molecular Formula |
C16H15N5O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 3-[[2-[5-(2-methylphenyl)tetrazol-2-yl]acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C16H15N5O3S/c1-10-5-3-4-6-11(10)15-18-20-21(19-15)9-13(22)17-12-7-8-25-14(12)16(23)24-2/h3-8H,9H2,1-2H3,(H,17,22) |
InChI Key |
BZAGYZWIHDHGEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=C(SC=C3)C(=O)OC |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.